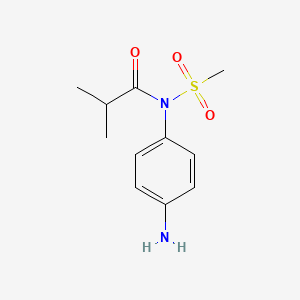
N-(4-Aminophenyl)-N-(methanesulfonyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- is an organic compound belonging to the class of amides This compound is characterized by the presence of an amide group, a methyl group, and a methylsulfonyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- typically involves the reaction of 4-aminobenzene with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with methylsulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides depending on the reagents used.
Applications De Recherche Scientifique
Propanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the amide and methylsulfonyl groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide: Lacks the amino and methylsulfonyl groups, resulting in different chemical properties.
N-(4-aminophenyl)propanamide: Similar structure but without the methylsulfonyl group.
N-(methylsulfonyl)propanamide: Lacks the amino group, leading to different reactivity.
Uniqueness
Propanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- is unique due to the combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
61068-63-1 |
|---|---|
Formule moléculaire |
C11H16N2O3S |
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
N-(4-aminophenyl)-2-methyl-N-methylsulfonylpropanamide |
InChI |
InChI=1S/C11H16N2O3S/c1-8(2)11(14)13(17(3,15)16)10-6-4-9(12)5-7-10/h4-8H,12H2,1-3H3 |
Clé InChI |
UTLXOVPGMJSDLB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)N(C1=CC=C(C=C1)N)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


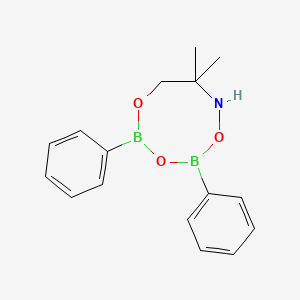
![2-Chloro-1-[(3-methoxy-4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14584854.png)
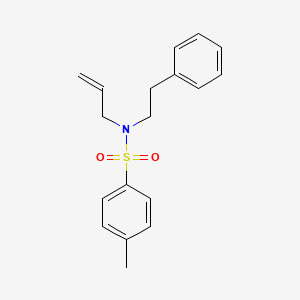
![1-Phenylbicyclo[3.2.1]octane](/img/structure/B14584876.png)
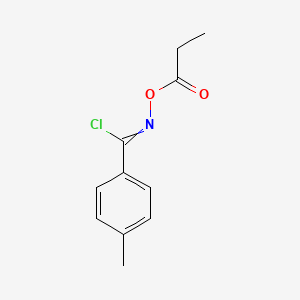
![N-[(2-Fluorophenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14584899.png)
![4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride](/img/structure/B14584901.png)
![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14584906.png)
![2-Phenylthieno[2,3-b]furan-5-carboxylic acid](/img/structure/B14584910.png)
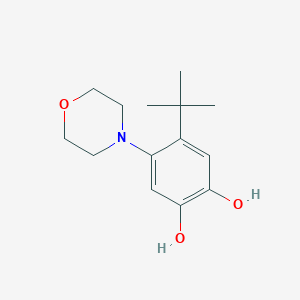
![(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine](/img/structure/B14584921.png)
![3-Ethyl-2-propylbenzo[h]quinoline](/img/structure/B14584930.png)
acetonitrile](/img/structure/B14584939.png)
![N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584944.png)
